N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which itself is a metabolite of Regorafenib, a small molecule inhibitor targeting multiple kinases. Regorafenib is primarily utilized in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The incorporation of deuterium into N-Desmethyl Regorafenib enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution within biological systems .
N-Desmethyl Regorafenib-d3 is classified as a stable isotope-labeled compound. It is synthesized for research purposes and is available from specialized chemical suppliers. The molecular formula for N-Desmethyl Regorafenib-d3 is C20H10D3ClF4N4O3, with a molecular weight of 471.81 g/mol . This compound serves as a valuable tool in the study of drug metabolism and pharmacokinetics.
The synthesis of N-Desmethyl Regorafenib-d3 involves several key steps that typically include the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. This process often employs deuterated reagents and solvents under controlled conditions to ensure the integrity and purity of the final product. Specific synthetic routes may vary among manufacturers, but they generally follow established protocols for deuterium labeling .
N-Desmethyl Regorafenib-d3 can undergo various chemical reactions similar to those of its parent compound, Regorafenib. Key reactions include:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions may revert the compound to its parent form.
Substitution: Substitution reactions are common, particularly involving its aromatic rings and functional groups.
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed in these reactions. The major products formed include various substituted derivatives that can be further analyzed or utilized in research applications .
The mechanism of action for N-Desmethyl Regorafenib-d3 mirrors that of Regorafenib itself. It primarily functions as an inhibitor of multiple receptor tyrosine kinases involved in angiogenesis (VEGFR1–3, TIE2), stromal signaling (PDGFR-beta, FGFR), and oncogenic pathways (KIT, RET, RAF). This inhibition disrupts normal cellular functions and pathological processes such as tumor growth and metastasis .
In laboratory settings, studies have shown that N-Desmethyl Regorafenib-d3 effectively inhibits cell proliferation in various cancer cell lines by targeting these pathways. Its deuterium labeling facilitates detailed pharmacokinetic studies that elucidate its behavior in biological systems over time .
N-Desmethyl Regorafenib-d3 exhibits several notable physical and chemical properties:
The compound is stable under standard laboratory conditions but should be handled with care due to its biological activity and potential regulatory restrictions associated with its use .
N-Desmethyl Regorafenib-d3 is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of Regorafenib. Its applications include:
Chemistry: Acts as a tracer in studies examining the synthesis and degradation pathways of Regorafenib.
Biology: Aids in understanding metabolic pathways and biological effects across various cell lines.
Medicine: Employed in pharmacokinetic studies to analyze absorption, distribution, metabolism, and excretion (ADME) profiles in clinical settings.
Industry: Used in developing new therapeutic agents and quality control processes during drug manufacturing .
N-Desmethyl Regorafenib (M-5) is a secondary active metabolite of the multikinase inhibitor regorafenib, formed via sequential oxidative metabolism. The primary step involves CYP3A4-catalyzed oxidation of regorafenib to form the N-oxide metabolite M-2 (regorafenib N-oxide). Subsequent CYP3A4-mediated N-demethylation of M-2 yields M-5 (N-desmethyl regorafenib N-oxide). Both metabolites retain significant kinase inhibitory activity comparable to the parent drug, as confirmed by competitive binding assays against VEGFR2, TIE-2, and other oncogenic kinases [2] [6]. The oxidative pathway dominates in humans, with CYP3A4 contributing >80% of total metabolic clearance. Notably, deuterium labeling (as in N-Desmethyl Regorafenib-d₃) serves as a tracer to quantify these metabolic pathways without altering intrinsic kinetics [1] [10].
M-5 undergoes further phase II metabolism via glucuronidation catalyzed by UGT1A9, forming the inactive glucuronide conjugate M-7. This pathway facilitates biliary excretion and contributes to enterohepatic recirculation. In vitro studies using human liver microsomes demonstrate that UGT1A9 exhibits higher affinity for M-5 than for regorafenib itself (Km values of 5.2 µM vs. 18.7 µM). However, glucuronidation efficiency is reduced due to extensive plasma protein binding (>99.5%), limiting the free fraction available for enzymatic conjugation [4] [9]. Enterohepatic recirculation occurs when gut microbiota hydrolyze M-7 back to M-5, leading to reabsorption and prolonged systemic exposure [4].
Significant interspecies variations exist in M-5 formation:
Table 1: Key Enzymes in M-5 Formation and Elimination
| Enzyme | Reaction Catalyzed | Metabolite Formed | Km (μM) | Tissue Localization |
|---|---|---|---|---|
| CYP3A4 | Regorafenib → M-2 → M-5 | M-5 (N-desmethyl) | 12.4 | Liver, Intestine |
| UGT1A9 | M-5 → M-7 (glucuronide) | M-7 (inactive) | 5.2 | Liver |
| Gut Microbiota | M-7 → M-5 (hydrolysis) | M-5 (reactivated) | N/A | Intestinal Lumen |
M-5 exhibits time-dependent pharmacokinetics due to autoinduction of CYP3A4 and saturation of efflux transporters. After single-dose regorafenib administration in humans, M-5 exposure is minimal (≤10% of parent drug). However, at steady state (21 days of dosing), M-5 accumulates markedly, achieving plasma AUC values 22–84% of regorafenib. This accumulation arises from:
In murine models, M-5 demonstrates nonlinear kinetics:
Table 2: Pharmacokinetic Parameters of M-5 in Preclinical Models
| Parameter | Single Dose (Mice) | Repeated Dose (Mice) | Human (Steady State) |
|---|---|---|---|
| AUC₀–∞ (ng·h/mL) | 1,840 ± 210 | 15,300 ± 1,890 | 38,200 ± 4,500 |
| t₁/₂ (h) | 8.2 ± 1.1 | 28.6 ± 3.4 | 40.2 ± 5.6 |
| CL/F (L/h/kg) | 2.1 ± 0.3 | 0.62 ± 0.08 | 0.15 ± 0.02 |
| Plasma Ratio (M-5/Parent) | 0.11 ± 0.02 | 0.84 ± 0.09 | 0.60 ± 0.07 |
M-5 accumulates preferentially in tissues expressing drug transporters:
Table 3: Transporter Contributions to M-5 Tissue Distribution
| Transporter | Tissue | Function | Impact on M-5 Exposure |
|---|---|---|---|
| P-gp (ABCB1) | Skin, Gut | Efflux | Deficiency ↑ skin accumulation 2.6-fold |
| BCRP (ABCG2) | Liver, Gut | Efflux | Deficiency ↑ liver AUC 3.1-fold |
| OATP1B1/1B3 | Liver | Influx | Mediates hepatic uptake (↑ 12-fold vs. plasma) |
| OCT1 | Skin | Influx | ↑ Dermal partitioning (↑ 8.3-fold) |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5